3-Bromo-2,4,6-trimethylaniline
Overview
Description
3-Bromo-2,4,6-trimethylaniline is an organic compound with the chemical formula C₉H₁₂BrN. It is a derivative of aniline, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 3 is replaced by a bromine atom. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2,4,6-trimethylaniline can be synthesized through a two-step process:
Bromination of Aniline: Aniline is brominated to obtain 3-bromoaniline.
Reaction with Methyl Magnesium Bromide: The obtained 3-bromoaniline is then reacted with methyl magnesium bromide (Grignard reagent) to generate this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4,6-trimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 3-methoxy-2,4,6-trimethylaniline.
Oxidation Reactions: Products include oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound, such as 3-amino-2,4,6-trimethylaniline.
Scientific Research Applications
3-Bromo-2,4,6-trimethylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Antioxidant: It is used as an antioxidant for certain cationic polymers.
Fluorescent Probe: The compound can be used as a fluorescent probe in some fields.
Pharmaceutical Research: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,6-trimethylaniline involves its interaction with various molecular targets and pathways. The bromine atom and the methyl groups on the benzene ring influence its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophiles, undergo electrophilic aromatic substitution, and participate in redox reactions. These interactions are crucial for its role in organic synthesis and its applications as an intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylaniline: This compound lacks the bromine atom at position 3, making it less reactive in certain substitution reactions.
3-Bromoaniline: This compound lacks the methyl groups at positions 2, 4, and 6, affecting its steric and electronic properties.
Uniqueness
3-Bromo-2,4,6-trimethylaniline is unique due to the presence of both the bromine atom and the methyl groups, which confer distinct reactivity and properties. The combination of these substituents makes it a valuable intermediate in organic synthesis and enhances its utility in various chemical reactions .
Properties
IUPAC Name |
3-bromo-2,4,6-trimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLMPTBHZPYDBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350868 | |
Record name | 3-Bromo-2,4,6-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82842-52-2 | |
Record name | 3-Bromo-2,4,6-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2,4,6-trimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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